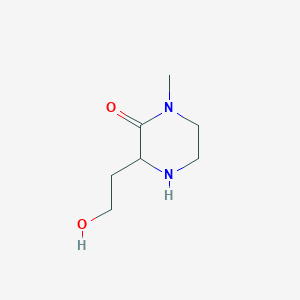
3-(2-Hydroxyethyl)-1-methylpiperazin-2-one
カタログ番号 B2607201
CAS番号:
1544437-86-6
分子量: 158.201
InChIキー: DJWRRUMPQDQNQZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This would detail the methods and reagents used to synthesize the compound, as well as any notable observations during the synthesis process .Molecular Structure Analysis
This would involve using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including what types of reactions it undergoes, what products are formed, and what conditions are needed for these reactions .Physical And Chemical Properties Analysis
This would involve studying properties like the compound’s melting point, boiling point, solubility, and stability .科学的研究の応用
Synthesis and Chemical Reactions
- Synthesis of Hexahydroimidazo[1,5-a]pyrazin-3(2H)-ones : 3-(2-Hydroxyethyl)-1-methylpiperazin-2-one is utilized in the synthesis of hexahydroimidazo[1,5-a]pyrazin-3(2H)-ones, which have been tested for anti-inflammatory, coronary dilator, and CNS depressant activities (Omodei-sale & Toja, 1975).
Biological and Pharmacological Activities
- Evaluation in ABCB1 Inhibition : The compound's derivatives have been linked to various basic nuclei like N-4-arylpiperazine and N-4-methylpiperazine, demonstrating potent inhibitory activity against ABCB1, an important factor in drug resistance (Colabufo et al., 2008).
- Bioactivity of Phenolic Mannich Bases with Piperazines : New Mannich bases synthesized with the compound's derivatives have been evaluated for their cytotoxic/anticancer and CA inhibitory effects, showing potential as leading compounds for further research (Gul et al., 2019).
Structural Studies and Crystallography
- Metabolite Analysis of Anticancer Compounds : In a study, major metabolites of an anticancer compound (TM208) in rat bile were investigated using high-performance liquid chromatography/tandem mass spectrometry with the compound playing a significant role in the structure of the metabolites (Jiang et al., 2007).
- Multi-Component Hydrogen-Bonding Organic Salts Formation : 3-(2-Hydroxyethyl)-1-methylpiperazin-2-one was used to crystallize with aromatic carboxylic acids, leading to the formation of multi-component hydrogen-bonding salts with significant crystal structures (Yu et al., 2015).
Enzyme and Receptor Interaction Studies
- PPARgamma Agonists Synthesis : The compound's derivatives were involved in the synthesis of PPARgamma agonists, contributing to the study of their structure-activity relationship and optimization of phenyl alkyl ether moiety (Collins et al., 1998).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-(2-hydroxyethyl)-1-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-9-4-3-8-6(2-5-10)7(9)11/h6,8,10H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWRRUMPQDQNQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1=O)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxyethyl)-1-methylpiperazin-2-one | |
CAS RN |
1544437-86-6 |
Source


|
| Record name | 3-(2-hydroxyethyl)-1-methylpiperazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)butanamide](/img/structure/B2607118.png)
![2-Ethyl 5-(4-nitrobenzyl) 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B2607119.png)
![N-cyclopropyl-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(thiophen-3-ylmethyl)methanesulfonamide](/img/structure/B2607120.png)
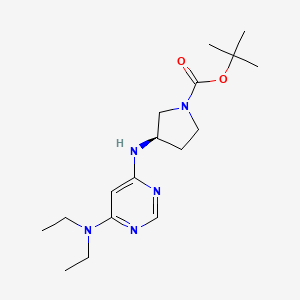
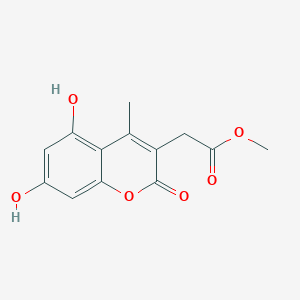
![Ethyl 2-amino-5-[(isopropylamino)carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B2607123.png)
![Ethyl 4-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2607124.png)
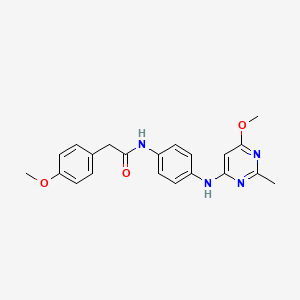

![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-methylchromen-2-one](/img/structure/B2607134.png)
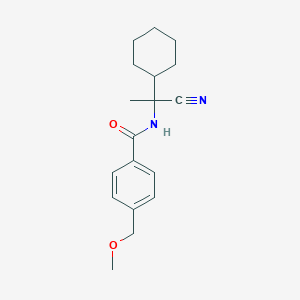
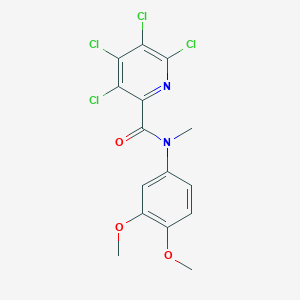
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2607138.png)
![N-[(2-fluorophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B2607139.png)